N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H23FN4O3S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Studies
A study focused on the adsorption and corrosion inhibition properties of piperidine derivatives, demonstrating the utility of quantum chemical calculations and molecular dynamics simulations in predicting the inhibition efficiencies of such compounds on the corrosion of iron. This research highlights the potential of similar compounds for applications in materials science and corrosion prevention (Kaya et al., 2016).
Heterocyclic Synthesis via Enaminones
Another study explored the synthesis of novel heterocyclic compounds containing the sulfonamide moiety, aiming at potential COX-2 inhibition for therapeutic applications. This synthesis strategy exemplifies the broader applicability of sulfonamide derivatives in medicinal chemistry, including as inhibitors of cyclooxygenase-2 (COX-2), a target for anti-inflammatory and anticancer drugs (Hassan, 2014).
Anticancer and Radiosensitizing Evaluation
Research on sulfonamide derivatives also extends to their synthesis for anticancer activity evaluation. One study synthesized a novel series of sulfonamide chalcones and tested them for in-vitro anticancer activity against human tumor liver cell lines, demonstrating significant potency that surpassed that of doxorubicin for certain compounds. This indicates the potential of sulfonamide derivatives as anticancer agents or radiosensitizers (Ghorab et al., 2015).
COX-2 Inhibition for Therapeutic Applications
The synthesis and evaluation of 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors were reported. Some derivatives showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. This underscores the therapeutic relevance of sulfonamide derivatives in cancer treatment (Gul et al., 2016).
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S/c1-29-20-7-6-16(22)12-21(20)30(27,28)24-14-17-13-19(15-8-10-23-11-9-15)26(25-17)18-4-2-3-5-18/h6-13,18,24H,2-5,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPLGDSSHREUCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.